molecular formula C18H24N4O2 B5521013 4,6-dimethyl-3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone

4,6-dimethyl-3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone

Cat. No.: B5521013
M. Wt: 328.4 g/mol
InChI Key: FAVQYXILFRUOLD-UHFFFAOYSA-N
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Description

4,6-dimethyl-3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.18992602 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis, characterization, and computational study of ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole chalcone derivative, provides insights into the synthesis and analytical characterization of complex organic molecules, which could be relevant for synthesizing and studying the compound (Singh et al., 2014).

Antioxidant, Antitumor, and Antimicrobial Activities

  • Research on the microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor, and antimicrobial activities indicates a methodological approach that could be applied to the compound of interest for discovering potential biological activities (El‐Borai et al., 2013).

Catalytic Applications

  • A study on asymmetric transfer hydrogenation of ketones catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes suggests potential catalytic applications for related compounds, which may extend to the compound (Magubane et al., 2017).

Novel Synthesis Approaches

  • An efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, highlights innovative synthesis techniques that could be applicable to the target compound (Ghaedi et al., 2015).

Molecular Docking and Screening

  • The synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives for antimicrobial and antioxidant activity provide an example of the application of molecular docking techniques in drug discovery, which could be relevant for exploring the biological properties of the compound (Flefel et al., 2018).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Compounds containing pyrazole rings have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the wide range of activities exhibited by pyrazole-containing compounds, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

4,6-dimethyl-3-[2-(2-pyrazol-1-ylethyl)piperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-12-14(2)20-17(23)16(13)18(24)22-10-4-3-6-15(22)7-11-21-9-5-8-19-21/h5,8-9,12,15H,3-4,6-7,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVQYXILFRUOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)N2CCCCC2CCN3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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